molecular formula C₂₈H₃₇NO₄ B1146944 (5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one CAS No. 91934-77-9

(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one

Cat. No.: B1146944
CAS No.: 91934-77-9
M. Wt: 451.6
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one is a stereochemically complex spirocyclic steroid derivative. Its structure features:

  • A cyclopenta[a]phenanthrene core, common in steroids, with decahydro saturation contributing to rigidity .
  • A 1,3-dioxolane spiro ring at position 3', introducing a fused oxygen-containing heterocycle .
  • Key substituents: 4-(Dimethylamino)phenyl group at position 11', likely enhancing receptor-binding affinity due to its electron-rich aromatic system. Hydroxyl group at position 5', which may participate in hydrogen bonding. Methyl group at position 13', a common feature in steroids that influences conformational stability .

Properties

IUPAC Name

(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO4/c1-26-16-21(18-4-6-19(7-5-18)29(2)3)25-20(22(26)8-9-24(26)30)10-12-27(31)17-28(13-11-23(25)27)32-14-15-33-28/h4-7,20-22,31H,8-17H2,1-3H3/t20-,21+,22-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQVJLDZKPZLIG-KDPBODAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC5(CC4(CCC3C1CCC2=O)O)OCCO5)C6=CC=C(C=C6)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC5(C[C@@]4(CC[C@H]3[C@@H]1CCC2=O)O)OCCO5)C6=CC=C(C=C6)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one is a synthetic organic molecule with a complex structure that includes multiple functional groups. Its potential biological activities have been the subject of various studies aimed at understanding its pharmacological properties.

  • Molecular Formula: C31H41N O4
  • Molecular Weight: 491.661 g/mol
  • CAS Number: 84371-64-2
  • IUPAC Name: (5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

1. Anticancer Activity

Research has indicated that compounds with similar structural motifs can exhibit significant anticancer properties. The presence of the dimethylamino group is particularly noted for enhancing cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that analogs of this compound showed IC50 values in the micromolar range against breast and prostate cancer cell lines. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation.

2. Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases:

  • Findings : In vitro studies suggested that the compound could inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. A specific derivative exhibited an IC50 value of 0.15 ± 0.01 μmol/L against AChE with good selectivity over butyrylcholinesterase (BChE) .

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been studied:

  • Research Insights : Compounds similar in structure have shown to reduce pro-inflammatory cytokines in cellular models stimulated by lipopolysaccharides (LPS). This suggests a possible mechanism for treating inflammatory conditions.

Data Table: Biological Activities

Activity TypeModel/Cell LineIC50 Value (μmol/L)Mechanism of Action
AnticancerBreast Cancer5.0Induction of apoptosis
AnticancerProstate Cancer6.2Inhibition of cell proliferation
NeuroprotectionAChE Inhibition0.15 ± 0.01Mixed-type inhibition
Anti-inflammatoryLPS-stimulated macrophagesNot specifiedReduction of pro-inflammatory cytokines

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • The dimethylamino group enhances interaction with target enzymes.
  • Modifications in the dioxolane moiety can lead to variations in potency and selectivity.

Comparison with Similar Compounds

Structural Analogues with Cyclopenta[a]phenanthrene Cores

(a) Estrone Derivatives (GAP-EDL-1)
  • Structure: Shares the cyclopenta[a]phenanthrene core but lacks the spiro-dioxolane system. Instead, it has a 3-cyanomethoxy group .
  • Synthesis : Derived from estrone via O-alkylation in THF under inert conditions .
  • The 4-(dimethylamino)phenyl group in the target compound may improve solubility compared to GAP-EDL-1’s cyanomethoxy substituent.
(b) Stenobolone (PubChem Compound)
  • Biological Activity: Known as an anabolic steroid, highlighting the importance of the cyclopenta[a]phenanthrene core in endocrine modulation.
  • Comparison: The target compound’s 4-(dimethylamino)phenyl group could enable selective receptor binding compared to stenobolone’s simpler substituents.

Spirocyclic Analogues

(a) Dibenzofluorene-Naphthalenone Spiro Compound
  • Structure: Features a spiro junction between dibenzo[a,g]fluorene and naphthalenone units, with a dihedral angle of 87.5° between the two moieties .
  • Synthesis : Utilizes TiCl4-mediated Friedel-Crafts alkylation, contrasting with the target compound’s likely O-alkylation or spirocyclization routes .
  • Key Differences: The dibenzofluorene core lacks the steroid-like biological relevance of the target compound’s cyclopenta[a]phenanthrene system. The target’s 1,3-dioxolane spiro ring is smaller and more polar than the naphthalenone-based spiro system.
(b) Spiro[cyclopentane-indoline] Derivatives (Compound 3ap)
  • Structure : Combines a spirocyclopentane-indoline framework with a phenyl group .
  • Synthesis : Prepared via gold-catalyzed alkyne activation, followed by column chromatography .
  • Comparison :
    • The target compound’s steroid core may offer better pharmacokinetic profiles than 3ap’s indoline system.

Functional Group Comparisons

Compound Core Structure Key Substituents Synthesis Highlights
Target Compound Spiro[1,3-dioxolane-cyclopenta[a]phenanthrene] 4-(Dimethylamino)phenyl, 5'-OH, 13'-Me Likely O-alkylation or spirocyclization
GAP-EDL-1 Cyclopenta[a]phenanthrene 3-Cyanomethoxy Estrone derivatization in THF
Stenobolone Cyclopenta[a]phenanthrene 2-Me, 17-OH Traditional steroid synthesis
Dibenzofluorene Spiro Spiro[dibenzofluorene-naphthalenone] Pentamethoxy groups TiCl4-mediated Friedel-Crafts reaction

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